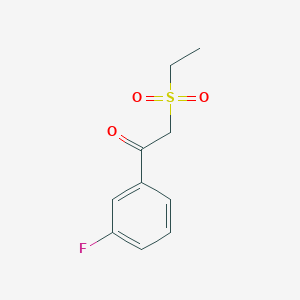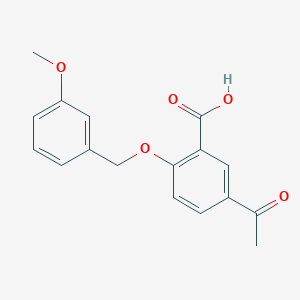
5-Acetyl-2-((3-methoxybenzyl)oxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-2-((3-methoxybenzyl)oxy)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of an acetyl group, a methoxybenzyl ether, and a benzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-((3-methoxybenzyl)oxy)benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:
Etherification: The methoxybenzyl ether group can be introduced by reacting the intermediate with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Acetyl-2-((3-methoxybenzyl)oxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: The major product is 5-carboxy-2-((3-methoxybenzyl)oxy)benzoic acid.
Reduction: The major product is 5-(1-hydroxyethyl)-2-((3-methoxybenzyl)oxy)benzoic acid.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Aplicaciones Científicas De Investigación
5-Acetyl-2-((3-methoxybenzyl)oxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-2-((3-methoxybenzyl)oxy)benzoic acid involves its interaction with specific molecular targets. The acetyl group can participate in acetylation reactions, modifying the activity of enzymes and proteins. The methoxybenzyl ether group can influence the compound’s binding affinity to receptors and enzymes, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-Acetyl-2-hydroxybenzoic acid: Similar structure but lacks the methoxybenzyl ether group.
2-((3-Methoxybenzyl)oxy)benzoic acid: Similar structure but lacks the acetyl group.
5-Methoxy-2-((3-methoxybenzyl)oxy)benzoic acid: Similar structure but has an additional methoxy group.
Uniqueness
5-Acetyl-2-((3-methoxybenzyl)oxy)benzoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the acetyl and methoxybenzyl ether groups allows for diverse applications and interactions that are not possible with similar compounds.
Propiedades
Fórmula molecular |
C17H16O5 |
|---|---|
Peso molecular |
300.30 g/mol |
Nombre IUPAC |
5-acetyl-2-[(3-methoxyphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C17H16O5/c1-11(18)13-6-7-16(15(9-13)17(19)20)22-10-12-4-3-5-14(8-12)21-2/h3-9H,10H2,1-2H3,(H,19,20) |
Clave InChI |
NDJPDWCIPBDAEB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C=C1)OCC2=CC(=CC=C2)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13005114.png)
![tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13005126.png)
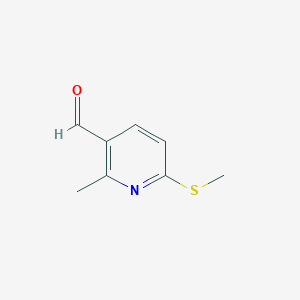

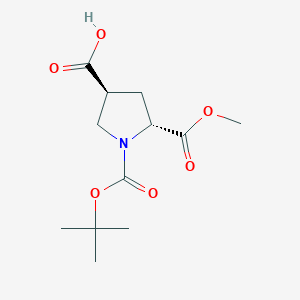
![N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13005141.png)
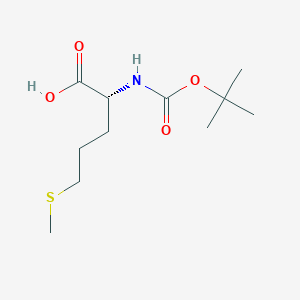
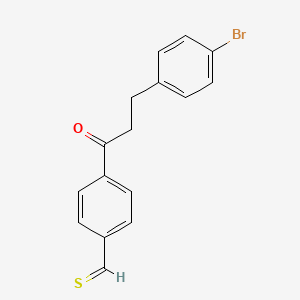
![5-Bromo-2-iodobenzo[d]oxazole](/img/structure/B13005155.png)
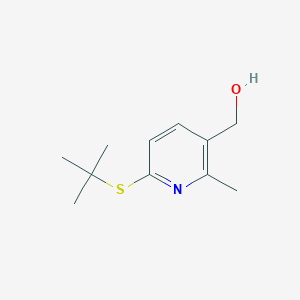
![2-Amino-1-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13005169.png)

![4-Ethyl-7-oxo-2-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13005182.png)
